molecular formula C17H13N3OS2 B11598239 (6Z)-3-(4-methylphenyl)-6-[(3-methylthiophen-2-yl)methylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-3-(4-methylphenyl)-6-[(3-methylthiophen-2-yl)methylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B11598239
M. Wt: 339.4 g/mol
InChI Key: DUOUIXROFFSINJ-ZROIWOOFSA-N
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Description

(6Z)-3-(4-METHYLPHENYL)-6-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a complex organic compound that belongs to the class of triazolothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-3-(4-METHYLPHENYL)-6-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 3-methylthiophene-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The preparation method is designed to be simple and suitable for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

(6Z)-3-(4-METHYLPHENYL)-6-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or aminated products.

Scientific Research Applications

(6Z)-3-(4-METHYLPHENYL)-6-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (6Z)-3-(4-METHYLPHENYL)-6-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets. The compound binds to nuclear receptors, leading to the regulation of gene expression. This interaction triggers a conformational change in the receptor, resulting in the activation or repression of target genes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6Z)-3-(4-METHYLPHENYL)-6-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE apart is its unique triazolothiazole structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H13N3OS2

Molecular Weight

339.4 g/mol

IUPAC Name

(6Z)-3-(4-methylphenyl)-6-[(3-methylthiophen-2-yl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C17H13N3OS2/c1-10-3-5-12(6-4-10)15-18-19-17-20(15)16(21)14(23-17)9-13-11(2)7-8-22-13/h3-9H,1-2H3/b14-9-

InChI Key

DUOUIXROFFSINJ-ZROIWOOFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C(=O)/C(=C/C4=C(C=CS4)C)/S3

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C(=O)C(=CC4=C(C=CS4)C)S3

Origin of Product

United States

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